molecular formula C13H19NO B14643686 3-Cyclohexyl-4-methoxyaniline CAS No. 55376-89-1

3-Cyclohexyl-4-methoxyaniline

Cat. No.: B14643686
CAS No.: 55376-89-1
M. Wt: 205.30 g/mol
InChI Key: AMXMXXRSYUVHGE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-methoxyaniline is an organic compound that belongs to the class of anilines It features a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methoxynitrobenzene can be reduced to 4-methoxyaniline, which can then undergo further reactions to introduce the cyclohexyl group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reduction processes and subsequent functional group modifications. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or acyl groups .

Scientific Research Applications

3-Cyclohexyl-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and the cyclohexyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-4-methoxyaniline is unique due to the presence of both the cyclohexyl and methoxy groups, which confer specific chemical and biological properties. This combination enhances its potential for targeted applications in various fields .

Properties

CAS No.

55376-89-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclohexyl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3

InChI Key

AMXMXXRSYUVHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2CCCCC2

Origin of Product

United States

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